
3-(Isopropylamino)pyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Isopropylamino)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.195 . It is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(Isopropylamino)pyridazine-4-carboxylic acid” is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at adjacent positions . The compound also contains an isopropylamino group and a carboxylic acid group .Chemical Reactions Analysis
Pyridazine derivatives, including “3-(Isopropylamino)pyridazine-4-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can undergo aza-Diels-Alder reactions with 1,2,3-triazines . They can also react with other compounds to form complex structures with diverse pharmacological activities .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activity Studies
Research on diazinecarboxylic acids, including pyridazine derivatives, has shown significant antimicrobial and cytotoxic activities. Studies reveal that the position of the nitrogen heteroatom and the carboxyl group significantly affects the electronic charge distribution, thermal stability, antimicrobial, and cytotoxicity activities. Specifically, these compounds exhibit antimicrobial activity against various pathogens such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans, and cytotoxic effects on melanoma and colorectal cancer cell lines. The comprehensive analysis of their structure-activity relationship provides insights into their potential therapeutic applications (Świderski et al., 2021).
Synthesis and Biological Evaluation of Pyridazine Derivatives
Pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity. The modification of these compounds through various chemical reactions has led to the creation of substances with potential as antimicrobial agents. This research illustrates the versatility of pyridazine derivatives in generating new compounds with significant biological activities, highlighting their importance in medicinal chemistry and drug discovery processes (El-Mariah, Hosny, & Deeb, 2006).
Anti-inflammatory and Analgesic Potential
The synthesis and in vivo testing of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have demonstrated promising anti-inflammatory, analgesic, and lower ulcerogenic activities. These findings indicate the potential therapeutic use of pyridazine derivatives in managing pain and inflammation, contributing to the development of new analgesic and anti-inflammatory drugs with reduced side effects (Abignente et al., 1990).
Supramolecular Chemistry Applications
Studies on the supramolecular assemblies of carboxylic acids with pyridine and pyridazine derivatives reveal intricate hydrogen bonding and noncovalent interactions. These interactions facilitate the formation of complex structures with potential applications in materials science, highlighting the role of pyridazine derivatives in advancing supramolecular chemistry and crystal engineering (Fang et al., 2020).
Zukünftige Richtungen
The future directions for “3-(Isopropylamino)pyridazine-4-carboxylic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the wide range of pharmacological activities exhibited by pyridazine derivatives , this compound could be of interest in the development of new drugs or therapeutic agents.
Eigenschaften
IUPAC Name |
3-(propan-2-ylamino)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)10-7-6(8(12)13)3-4-9-11-7/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBZSTJSPKGXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

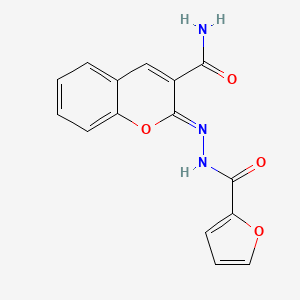

![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)
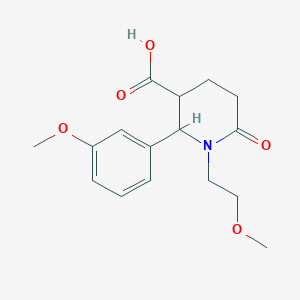
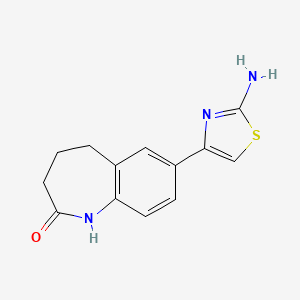
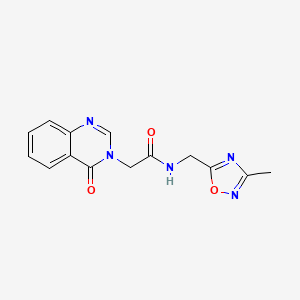
![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)
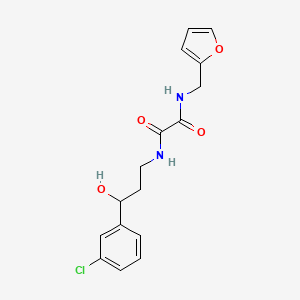
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)
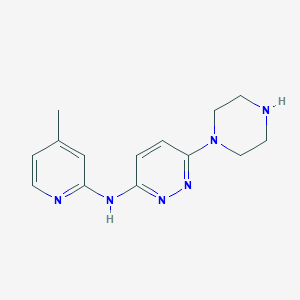
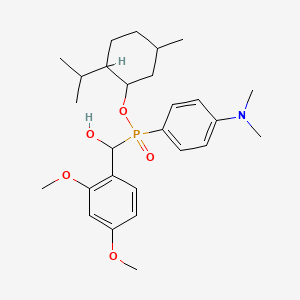
![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)